molecular formula C23H20BN B7983514 Triphenyl(pyridin-1-ium-1-yl)borate

Triphenyl(pyridin-1-ium-1-yl)borate

Cat. No.: B7983514
M. Wt: 321.2 g/mol
InChI Key: SFZYDSQSIXWONY-UHFFFAOYSA-N
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Description

Triphenyl(pyridin-1-ium-1-yl)borate (CAS: 971-66-4), also known as pyridine-triphenylborane complex, is a boron-containing organometallic compound with the molecular formula C23H20BN and a molecular weight of 321.22 g/mol . Structurally, it consists of a central boron atom bonded to three phenyl groups and a pyridinium ligand, forming a tetracoordinate borate anion. The compound is commercially available in varying quantities (25g to bulk) and is utilized in coordination chemistry and catalysis due to its Lewis acidic properties . Its SMILES notation is c1ccc(cc1)B-(c1ccccc1)c1ccccc1, reflecting the aromatic and charge-separated nature of the molecule .

Properties

IUPAC Name

triphenyl(pyridin-1-ium-1-yl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BN/c1-5-13-21(14-6-1)24(22-15-7-2-8-16-22,23-17-9-3-10-18-23)25-19-11-4-12-20-25/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZYDSQSIXWONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)[N+]4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Triphenyl(pyridin-1-ium-1-yl)borate has found applications in several scientific fields:

  • Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

  • Industry: Its unique properties make it useful in materials science, particularly in the development of advanced materials.

Mechanism of Action

The mechanism by which Triphenyl(pyridin-1-ium-1-yl)borate exerts its effects depends on its application. For example, in coordination chemistry, it acts as a ligand that coordinates to metal centers through the borate group and the pyridinium nitrogen atom. This coordination can alter the electronic properties of the metal center, leading to changes in reactivity and catalytic activity.

Molecular Targets and Pathways Involved:

  • In biological applications, the compound may interact with specific cellular targets, such as enzymes or receptors, leading to biological effects.

  • In materials science, it can influence the properties of materials by altering their electronic structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Borate Compounds

Structural and Functional Differences

The table below compares Triphenyl(pyridin-1-ium-1-yl)borate with key analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound 971-66-4 C23H20BN 321.22 Pyridinium ligand, charge-separated structure, Lewis acidity Catalysis, coordination chemistry
Thallium Hydrotris(3-(2-pyridyl)pyrazol-1-yl)borate - C24H19BN9Tl 574.80 Trispyrazolylborate ligand, thallium counterion, enhanced stability Electrochemical studies, ligand frameworks
2,4,6-Triphenyl-(1,3,5)oxadiazin-1-ylium tetrafluoroborate 131068-92-3 C21H15BF4N2O 398.17 Oxadiazinium core, fluoroborate anion, redox-active Organic electronics, charge-transfer materials
Tetrakis(pentafluorophenyl)borate - C24BF20 546.11 Fluorinated aryl groups, high thermal/chemical stability Polymerization catalysis, ionic liquids
Triphenyl Borate 1095-03-0 C18H15BO3 290.13 Non-ionic, esterified borate, hydrolytically sensitive Polymer stabilizer, intermediate in organic synthesis
Key Observations:

Ligand Effects: The pyridinium ligand in this compound enhances Lewis acidity compared to non-ionic Triphenyl Borate, making it more reactive in catalytic applications .

Counterion Influence : Thallium and fluorinated anions (e.g., tetrafluoroborate) improve solubility and stability in polar solvents, whereas the pyridinium variant may exhibit stronger ionic interactions .

Electronic Properties : Fluorinated derivatives (e.g., tetrakis(pentafluorophenyl)borate) show reduced electron density at boron, favoring applications in electrophilic catalysis .

Biological Activity

Triphenyl(pyridin-1-ium-1-yl)borate, a complex borate compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a pyridinium ion core stabilized by three phenyl groups and a borate group. Its molecular formula is C23H20BN. The unique structural characteristics contribute to its reactivity and interaction with biological systems.

Synthesis Methods

The compound can be synthesized through various methods:

  • Boronic Acid Route : Reaction of triphenylboronic acid with pyridinium chloride under reflux in dichloromethane.
  • Borane Complex Route : Involves the reaction of triphenylborane with pyridine in the presence of a strong Lewis acid catalyst.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties . It has been shown to inhibit the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance, studies have reported its efficacy against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae.

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets. The pyridinium nitrogen can participate in hydrogen bonding with biological macromolecules, potentially disrupting cellular functions. Additionally, the borate group may facilitate interactions with enzymes or receptors involved in metabolic pathways .

Comparative Analysis with Similar Compounds

CompoundStructure FeaturesBiological Activity
Triphenylborane Lacks the pyridinium ionLimited antimicrobial activity
Pyridinium Salts Contains pyridinium ion but no borate groupVaries widely; some exhibit activity
Borate Esters Contains borate groups without pyridine coreGenerally lower bioactivity

This compound stands out due to its combination of a pyridinium ion and a borate group, which enhances its reactivity and potential biological applications compared to similar compounds.

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Study : A recent study demonstrated that this compound effectively inhibited the growth of various pathogens in vitro. The minimum inhibitory concentration (MIC) values were determined for multiple bacterial strains, showcasing its potential as a therapeutic agent .
  • Drug Delivery Applications : Research is ongoing to investigate the use of this compound in drug delivery systems. Its ability to form stable complexes with drugs could enhance bioavailability and targeted delivery .

Preparation Methods

Solvent Selection and Temperature Control

The use of toluene in esterification reactions aids azeotropic water removal, preventing reverse hydrolysis. For Grignard-based methods, THF’s low polarity stabilizes reactive intermediates but requires stringent moisture exclusion.

Catalytic Enhancements

Lewis acid catalysts (e.g., ZnCl₂) may accelerate esterification, though none are reported in existing protocols. For pyridinium adducts, stoichiometric ratios are critical to avoid oligomerization.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Triphenyl(pyridin-1-ium-1-yl)borate, and how can decomposition during synthesis be minimized?

  • Methodological Answer : Synthesis typically involves reacting triphenylborane with pyridine under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis or oxidation. Characterization via NMR and elemental analysis is critical for purity assessment. Decomposition risks, common in tetraphenylborate derivatives, can be mitigated by avoiding prolonged exposure to moisture, light, or acidic conditions .

Q. How is the solubility of this compound in different solvents determined experimentally?

  • Methodological Answer : Solubility is measured gravimetrically by saturating solvents (e.g., water, ethanol, dichloromethane) with the compound, filtering undissolved material, and evaporating the solvent to calculate concentration. IUPAC guidelines recommend using standardized units (mol·L⁻¹) and reporting temperature/pH dependencies. Discrepancies in literature values arise from inconsistent experimental conditions, emphasizing the need for rigorous replication .

Q. What spectroscopic techniques are most effective for characterizing this compound in solution?

  • Methodological Answer : ¹¹B NMR spectroscopy is pivotal for identifying boron coordination environments (e.g., tetrahedral vs. trigonal planar). UV-Vis spectroscopy can probe charge-transfer interactions between the pyridinium and borate moieties. Raman spectroscopy, coupled with DFT calculations, is useful for analyzing aqueous solution behavior and polyborate formation .

Advanced Research Questions

Q. How can SHELXL be utilized to refine the crystal structure of this compound, especially when dealing with twinning or high-resolution data?

  • Methodological Answer : For twinned crystals, SHELXL’s TWIN and BASF commands enable refinement of twin laws and scale factors. High-resolution data benefit from anisotropic displacement parameter refinement and inclusion of hydrogen atoms in calculated positions. Validation tools (e.g., CIF check) should be used to ensure compliance with IUCr standards. SHELXTL integration streamlines iterative refinement cycles .

Q. What strategies are effective in resolving contradictions between reported solubility products and experimental solubility values for tetraphenylborate derivatives?

  • Methodological Answer : Contradictions often stem from inconsistent ionic strength corrections or activity coefficient assumptions. IUPAC’s data evaluation framework recommends cross-validating results using multiple methods (e.g., potentiometry, conductometry) and applying the Pitzer model for ionic activity corrections. Compilation of primary data sheets with error estimates enhances reliability .

Q. How do solution conditions (e.g., pH, ionic strength) influence the stability of this compound in aqueous systems?

  • Methodological Answer : Stability is pH-dependent due to borate’s equilibria with boric acid and polyborate species. At pH > 9, borate buffers (e.g., 0.1 M Na₂B₄O₇) stabilize the compound, while acidic conditions promote decomposition. Ionic strength adjustments with NaClO₄ or KCl can mitigate ion-pairing effects, monitored via time-resolved Raman spectroscopy .

Q. What experimental design considerations are critical for studying charge-transfer interactions in this compound complexes?

  • Methodological Answer : Cyclic voltammetry (CV) and spectroelectrochemistry are key for probing redox behavior. CV parameters (e.g., scan rate, electrolyte choice) must optimize signal-to-noise ratios. DFT calculations (e.g., B3LYP/6-31G*) validate experimental HOMO-LUMO gaps. Control experiments with analogous non-ionic borates isolate pyridinium-specific effects .

Data Analysis and Validation

Q. How should researchers evaluate conflicting crystallographic data for this compound derivatives?

  • Methodological Answer : Cross-check metrics like R-factors, bond-length accuracy, and displacement parameters against IUCr benchmarks. SHELXL’s SIMU and DELU restraints improve model stability for disordered regions. Public databases (e.g., Cambridge Structural Database) provide comparative datasets for outlier identification .

Q. What computational approaches are recommended for modeling the electronic structure of this compound?

  • Methodological Answer : Hybrid DFT methods (e.g., ωB97X-D/def2-TZVP) accurately predict molecular orbitals and charge distributions. Solvent effects are incorporated via implicit models (e.g., COSMO). Topological analysis (AIM theory) quantifies boron-nitrogen bonding characteristics, while MD simulations assess dynamic behavior in solution .

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